2-(3-Bromo-4-methylphenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

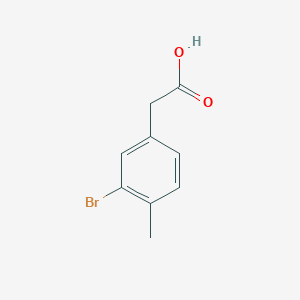

2-(3-Bromo-4-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-4-methylphenyl)acetic acid typically involves the bromination of 4-methylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the desired position on the phenyl ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(3-Bromo-4-methylphenyl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

- Substitution reactions yield various substituted phenylacetic acids.

- Oxidation reactions produce carboxylic acids or aldehydes.

- Reduction reactions result in the formation of alcohols .

Wissenschaftliche Forschungsanwendungen

2-(3-Bromo-4-methylphenyl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals

Wirkmechanismus

The mechanism of action of 2-(3-Bromo-4-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 4-Bromo-2-methylphenylacetic acid

- 3-Bromo-4-methylbenzoic acid

- 2-Bromo-4-methylphenylacetic acid

Comparison: 2-(3-Bromo-4-methylphenyl)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry .

Biologische Aktivität

2-(3-Bromo-4-methylphenyl)acetic acid, with the chemical formula C9H9BrO2 and CAS number 1201633-84-2, is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from diverse research sources to provide a comprehensive overview.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C9H9BrO2

- Molecular Weight : 229.07 g/mol

- Melting Point : Information on melting point is not widely documented but is essential for understanding its physical properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. This is particularly relevant in the context of metabolic pathways where enzyme regulation is crucial.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially disrupting microbial cell membranes or interfering with metabolic processes.

- Anti-inflammatory Effects : There are indications that it may modulate inflammatory responses, although specific pathways remain to be fully elucidated.

Antimicrobial Activity

Research has shown that this compound displays significant antimicrobial properties. A study evaluating its efficacy against several bacterial strains revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results indicate that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

In vitro studies have suggested that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect was observed in cell cultures treated with the compound, leading to decreased levels of TNF-alpha and IL-6, markers commonly associated with inflammatory responses .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by its structural components. The presence of the bromine atom and the methyl group on the phenyl ring appears to enhance its biological activity compared to similar compounds without these substituents. SAR studies indicate that modifications to the phenyl ring can significantly alter the compound's potency against various biological targets .

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a controlled laboratory setting, researchers tested the compound against a panel of Gram-positive and Gram-negative bacteria. Results showed that it inhibited growth effectively at low concentrations, suggesting potential use as an antimicrobial agent in clinical settings. -

Case Study on Anti-inflammatory Effects :

A study involving animal models demonstrated that administration of this compound resulted in reduced swelling and pain in induced inflammation models, supporting its potential as an anti-inflammatory drug candidate.

Eigenschaften

IUPAC Name |

2-(3-bromo-4-methylphenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-7(4-8(6)10)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUORGSHKJVFIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.